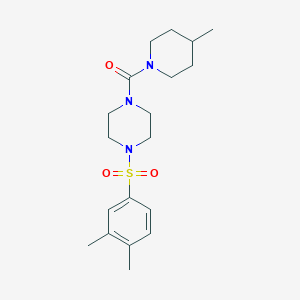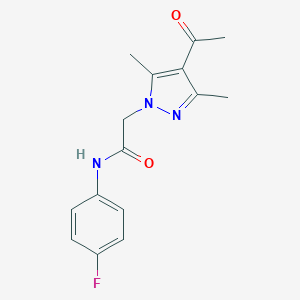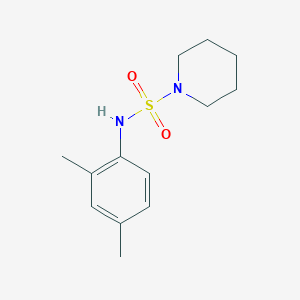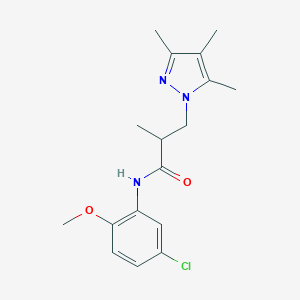![molecular formula C19H21ClFN3O B500343 N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide CAS No. 848181-18-0](/img/structure/B500343.png)
N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, also known as CFM-2, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide has been studied for its potential therapeutic properties in a variety of scientific research applications. One study by Sánchez-Sánchez et al. (2017) investigated the effects of this compound on the behavior of rats in a forced swim test, finding that the compound had antidepressant-like effects. Another study by Li et al. (2018) explored the potential of this compound as a treatment for neuropathic pain, reporting that the compound had analgesic effects in a rat model of neuropathic pain.
作用機序
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and pain, among other physiological processes. By blocking the activity of this receptor, this compound may modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. For example, a study by Sánchez-Sánchez et al. (2017) reported that this compound increased the levels of serotonin and dopamine in the prefrontal cortex of rats. Another study by Li et al. (2018) found that this compound reduced the expression of inflammatory cytokines in the spinal cord of rats with neuropathic pain.
実験室実験の利点と制限
N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide has several advantages and limitations for use in lab experiments. One advantage is that it has been shown to have relatively low toxicity in animal models, suggesting that it may have a favorable safety profile for use in humans. However, a limitation is that this compound has relatively low solubility in water, which may make it challenging to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide. One area of interest is the development of more potent and selective analogs of the compound, which may have improved therapeutic properties. Another area of interest is the investigation of this compound as a treatment for other neurological and psychiatric disorders, such as anxiety disorders and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
合成法
N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide can be synthesized through a multi-step process involving the reaction of 2-fluorophenylpiperazine with 5-chloro-2-methylbenzoic acid, followed by acylation with acetic anhydride and N-methylation with methyl iodide. This synthesis method has been reported in several scientific publications, including a study by Kostic et al. (2011).
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O/c1-14-6-7-15(20)12-17(14)22-19(25)13-23-8-10-24(11-9-23)18-5-3-2-4-16(18)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQSGWFUXOFREC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-Chloro-2-methylphenyl)-1-[(4-methylpiperidyl)sulfonyl]piperazine](/img/structure/B500261.png)






![[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine](/img/structure/B500271.png)





